8-(2,4-dichlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
CAS No.:
Cat. No.: VC15217197
Molecular Formula: C19H13Cl2N7O2
Molecular Weight: 442.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13Cl2N7O2 |
|---|---|
| Molecular Weight | 442.3 g/mol |
| IUPAC Name | 8-(2,4-dichlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
| Standard InChI | InChI=1S/C19H13Cl2N7O2/c1-30-11-4-2-3-9(7-11)15-14-16(18(29)24-23-15)22-19-25-26-27-28(19)17(14)12-6-5-10(20)8-13(12)21/h2-8,17H,1H3,(H,24,29)(H,22,25,27) |
| Standard InChI Key | JLAUMEMESRFMIR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=C(C=C(C=C5)Cl)Cl |
Introduction
The compound 8-(2,4-dichlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups. It belongs to a class of polycyclic compounds known for their intriguing chemical properties and potential biological activities. The presence of dichlorophenyl and methoxyphenyl substituents contributes to its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These may include electrophilic aromatic substitution or nucleophilic substitution methods to introduce the dichlorophenyl and methoxyphenyl groups. Detailed synthetic routes often involve complex organic chemistry techniques, but specific methods are not detailed in the available literature.
Potential Applications
Compounds with similar structures often exhibit significant biological activities, suggesting potential applications in pharmacology and other fields. Research continues into the biological activity of such compounds, which may provide insights into therapeutic applications.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Doxorubicin | C27H29NO11 | Anticancer agent; anthracycline derivative |
| Flavopiridol | C21H20N4O3 | Cyclin-dependent kinase inhibitor |
| 2-(2-chlorophenyl)-5-hydroxy-8-(3-methoxyphenyl)chromen-4-one | C22H16ClO4 | Antioxidant properties; flavonoid derivative |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume